2-(2-fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
2-(2-Fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an indene backbone, which is further modified by an amine group. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water and its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several key steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated indene derivative in the presence of a palladium catalyst.
Amination: The final step involves the introduction of the amine group, which can be achieved through reductive amination. This process typically involves the reaction of the ketone or aldehyde derivative of the indene with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of ketone intermediates can produce secondary alcohols.
Scientific Research Applications
2-(2-Fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride: Lacks the fluorine atom, which can affect its binding properties and biological activity.
2-(4-Fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride: The fluorine atom is in a different position, which can influence the compound’s reactivity and interactions.
Uniqueness
The presence of the fluorine atom in the 2-position of the phenyl ring in 2-(2-fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride can significantly alter its chemical and biological properties compared to similar compounds. This can result in enhanced binding affinity, altered metabolic stability, and unique pharmacological effects.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-dihydroinden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN.ClH/c16-14-8-4-3-7-13(14)15(17)9-11-5-1-2-6-12(11)10-15;/h1-8H,9-10,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUVGMHPAEVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=CC=C3F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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